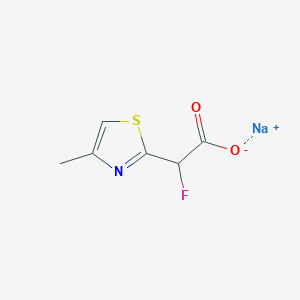

2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

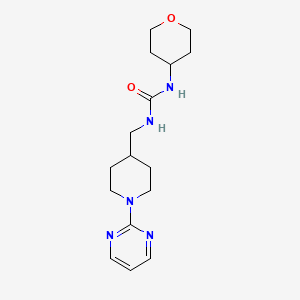

“2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” is a chemical compound with the IUPAC name sodium (4-methyl-1,3-thiazol-2-yl)acetate . It has a molecular weight of 179.17 . This compound is stored at 4°C in a sealed storage, away from moisture .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and sodium atoms.Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.17 . It is stored at 4°C in a sealed storage, away from moisture .Scientific Research Applications

Macrocycle Synthesis and Structural Analysis

A study utilized derivatives of thiazoleacetic acid for the self-assembly of a novel macrocyclic complex containing eight-tin. This complex is a 40-membered macrocycle incorporating two distannoxane ladders, showcasing the potential of thiazole derivatives in the field of complex macrocyclic chemistry (Ma & Sun, 2004).

Gold(I) Compound Assembly

Another research venture explored the reaction of thiazoleacetic acid derivatives with AuCl(SMe2) in the presence of sodium methoxide, leading to the formation of novel gold(I) compounds. These compounds demonstrated unique structures, such as dinuclear and tetranuclear complexes, potentially useful for various applications in materials science and coordination chemistry (Tzeng et al., 2004).

Eco-friendly Synthesis of Heterocyclic Compounds

A significant advancement in green chemistry was demonstrated through the eco-friendly synthesis of functionalized 2-thiazolidin-4-ones, which have extensive applications due to their varied biological activities. This method leverages the properties of thiazole derivatives for sustainable and environmentally benign synthesis processes (Meng et al., 2012).

Catalysis in Organic Synthesis

Thiazole derivatives have been used as catalysts to enhance the efficiency of organic synthesis processes. For instance, sodium fluoride was utilized as a catalyst for the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, demonstrating the catalytic potential of thiazole-based compounds in facilitating and optimizing chemical reactions (Banothu et al., 2014).

Future Directions

Thiazole compounds, including 2-aminothiazole-based compounds, have been widely used in drug development due to their diverse biological activities . They have been used to treat various diseases and have led to many innovations . This suggests that “2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” and similar compounds may have potential for future research and development in medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which include sodium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a wide range of biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Properties

IUPAC Name |

sodium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.Na/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZPKTOKYOCNRC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FNNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)

![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)